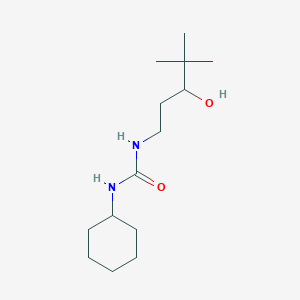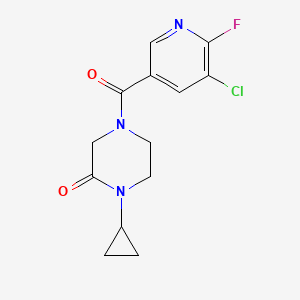
4-(5-Chloro-6-fluoropyridine-3-carbonyl)-1-cyclopropylpiperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Chloro-6-fluoropyridine-3-carbonyl)-1-cyclopropylpiperazin-2-one is a complex organic compound that features a unique combination of a pyridine ring substituted with chlorine and fluorine atoms, a cyclopropyl group, and a piperazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Chloro-6-fluoropyridine-3-carbonyl)-1-cyclopropylpiperazin-2-one typically involves multiple steps, starting with the preparation of the fluorinated pyridine derivative. The fluoropyridine can be synthesized using methods such as the Balz-Schiemann reaction, where a diazonium salt is converted to a fluoropyridine using fluoroboric acid .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis, ensuring high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
4-(5-Chloro-6-fluoropyridine-3-carbonyl)-1-cyclopropylpiperazin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides to modify the functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include sodium methoxide for nucleophilic substitution, hydrogen gas with a palladium catalyst for hydrogenation, and potassium permanganate for oxidation . The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives .
Applications De Recherche Scientifique
4-(5-Chloro-6-fluoropyridine-3-carbonyl)-1-cyclopropylpiperazin-2-one has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(5-Chloro-6-fluoropyridine-3-carbonyl)-1-cyclopropylpiperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine and chlorine atoms enhances its binding affinity and selectivity towards these targets, leading to the modulation of biological pathways . The cyclopropyl and piperazine moieties contribute to the compound’s stability and bioavailability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other fluorinated pyridines and piperazine derivatives, such as:
- 4-Fluoropyridine
- 5-Chloro-2-fluoropyridine
- 1-Cyclopropylpiperazine
Uniqueness
What sets 4-(5-Chloro-6-fluoropyridine-3-carbonyl)-1-cyclopropylpiperazin-2-one apart is its unique combination of functional groups, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms on the pyridine ring, along with the cyclopropyl and piperazine moieties, makes it a versatile compound for various applications .
Propriétés
IUPAC Name |
4-(5-chloro-6-fluoropyridine-3-carbonyl)-1-cyclopropylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClFN3O2/c14-10-5-8(6-16-12(10)15)13(20)17-3-4-18(9-1-2-9)11(19)7-17/h5-6,9H,1-4,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQMWMALDKGQGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCN(CC2=O)C(=O)C3=CC(=C(N=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide](/img/structure/B2872320.png)
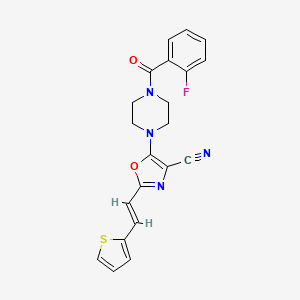
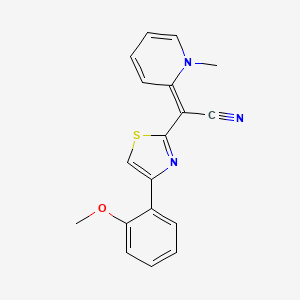

![1-(3-methoxyphenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2872328.png)
![Methyl 3-[(6-chloro-3-pyridazinyl)oxy]-2-thiophenecarboxylate](/img/structure/B2872329.png)
![1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)-1H-1,2,4-triazole](/img/structure/B2872330.png)
![2-((3-(4-chlorophenyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2872331.png)
![{4-[(Dimethylamino)methyl]-4-piperidinyl}methanol dihydrochloride](/img/new.no-structure.jpg)
![(4R)-6-fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclobutane]-4-amine hydrochloride](/img/structure/B2872336.png)
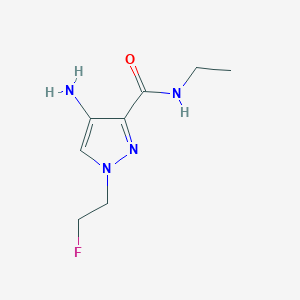
![3-{2-[3-(Trifluoromethyl)phenoxy]phenyl}-acrylic acid](/img/structure/B2872338.png)
![2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2872339.png)
